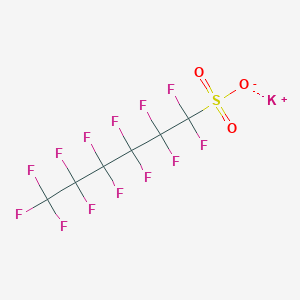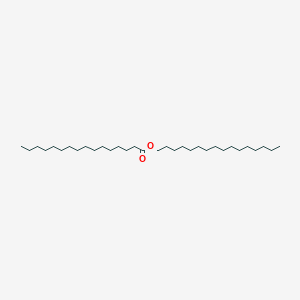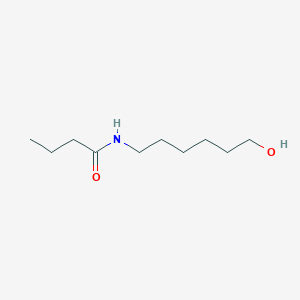
N-(6-Hydroxyhexyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Hydroxyhexyl)butanamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues.
Wirkmechanismus
N-(6-Hydroxyhexyl)butanamide is a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor by N-(6-Hydroxyhexyl)butanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have anti-proliferative effects on cancer cells, which may be mediated through the CB2 receptor.
Biochemische Und Physiologische Effekte
N-(6-Hydroxyhexyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory and neuropathic pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have anti-proliferative effects on cancer cells, which may be mediated through the CB2 receptor. N-(6-Hydroxyhexyl)butanamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-Hydroxyhexyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of specific pathways. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-(6-Hydroxyhexyl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of N-(6-Hydroxyhexyl)butanamide. One area of research is the potential therapeutic applications of N-(6-Hydroxyhexyl)butanamide in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis. Additionally, further research is needed to fully understand the mechanism of action of N-(6-Hydroxyhexyl)butanamide and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-(6-Hydroxyhexyl)butanamide could lead to increased availability and lower costs for researchers.
Synthesemethoden
N-(6-Hydroxyhexyl)butanamide can be synthesized through a multi-step process involving the reaction of 6-bromohexanol with butanoyl chloride, followed by the reaction of the resulting product with 1,1,1-tris(hydroxymethyl)propane and lithium hydroxide. The final step involves the reaction of the intermediate product with 4-fluorobenzonitrile in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-(6-Hydroxyhexyl)butanamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and pain management. It has been shown to have anti-inflammatory properties and can reduce pain in animal models of inflammatory and neuropathic pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis.
Eigenschaften
CAS-Nummer |
137160-72-6 |
|---|---|
Produktname |
N-(6-Hydroxyhexyl)butanamide |
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-(6-hydroxyhexyl)butanamide |
InChI |
InChI=1S/C10H21NO2/c1-2-7-10(13)11-8-5-3-4-6-9-12/h12H,2-9H2,1H3,(H,11,13) |
InChI-Schlüssel |
WVNBRADHVCQDKB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCCCCCO |
Kanonische SMILES |
CCCC(=O)NCCCCCCO |
Synonyme |
Butanamide, N-(6-hydroxyhexyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



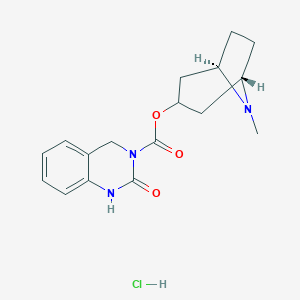
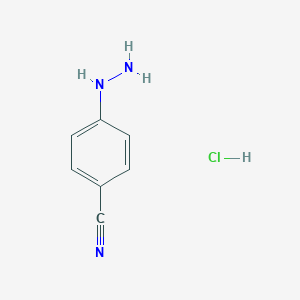
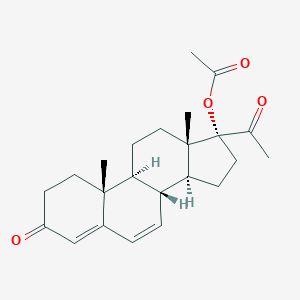
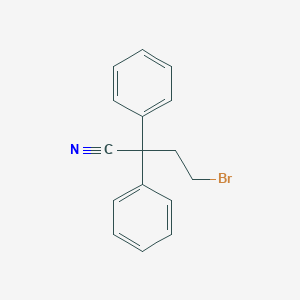
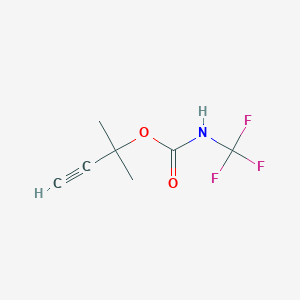
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
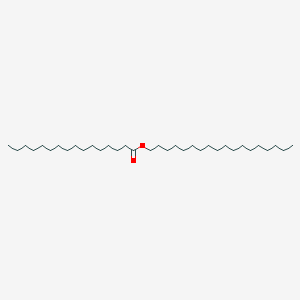
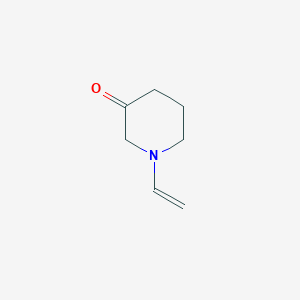
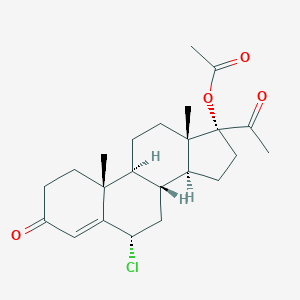
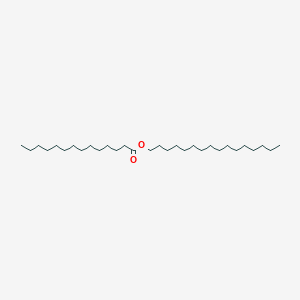
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

